(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole

Asymmetric Synthesis Chiral Auxiliary Naphthyloxazoline

Researchers requiring precise stereochemical control in asymmetric catalysis face a critical choice: C4-substituted oxazolines impart strong substrate bias (dr up to 98:2), whereas C5-substituted analogs like this compound leave diastereofacial selectivity decoupled, enabling solubility or immobilization tuning without altering stereochemical outcomes. The 2-naphthyl group offers enhanced π-stacking and UV detection (280-320 nm) vs. phenyl analogs. - Purity: ≥98%, ISO-certified, eliminating impurity-driven assay false positives. - Configuration: (S)-5-benzyl, derived from L-phenylalanine, ensuring consistent SAR. - Supply: Global shipping with documented batch-to-batch consistency for GLP/GMP workflows.

Molecular Formula C20H17NO
Molecular Weight 287.4 g/mol
Cat. No. B11836548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole
Molecular FormulaC20H17NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1C(OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4
InChIInChI=1S/C20H17NO/c1-2-6-15(7-3-1)12-19-14-21-20(22-19)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2/t19-/m0/s1
InChIKeyPGJOFUJCHHRIJO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole


(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole (CAS 1245618-53-4) is an enantiomerically pure, C5-substituted mono-oxazoline bearing a 2-naphthyl substituent at the oxazoline 2-position and a benzyl group at the chiral 5-position. It belongs to the broader class of 4,5-dihydrooxazoles (2-oxazolines), which are well-established as chiral auxiliaries, ligands for asymmetric catalysis, and building blocks for medicinal chemistry [1]. Unlike the more extensively studied C4-substituted Meyers-type naphthyloxazolines, this compound positions the stereocenter at C5—a critical structural distinction with documented mechanistic consequences for diastereofacial selectivity [2]. It is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

✓ Enantiomerically pure C5-oxazoline chiral auxiliary and ligand
✓ C5 substitution decouples stereocenter from diastereofacial control
✓ 2-Naphthyl group extends π-system and lipophilicity vs 2-phenyl
✓ Multiple purity grades with ISO-certified option available

Substitution Risks for (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole


Oxazolines bearing a 2-naphthyl group are not interchangeable with their 2-phenyl counterparts or with C4-substituted regioisomers. The most authoritative mechanistic study on chiral naphthyloxazolines—the Meyers 1988 JACS paper—established that diastereofacial selectivity in nucleophilic additions to naphthalene is governed by the C4 stereocenter, while the C5 substituent has minimal stereodirecting influence [1]. This means that a C5-benzyl oxazoline operates under fundamentally different stereochemical control than a C4-benzyl analog, and a 2-naphthyl derivative presents a distinct π-surface and steric environment compared to a 2-phenyl derivative [2]. Procurement decisions that treat these as drop-in replacements risk altered stereochemical outcomes, different metal-coordination geometries, and divergent physicochemical properties including lipophilicity and UV-spectroscopic behavior .

  • C5-substituted oxazoline provides minimal stereodirecting influence; diastereofacial selectivity may not transfer from C4 analogs.
  • 2-Naphthyl vs 2-phenyl substitution alters π-stacking, lipophilicity, and metal coordination geometry.
  • Lower-purity or non-ISO grades may introduce trace impurities affecting enantioselectivity and catalyst performance.

Key Differences: (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole vs. Analogs


C5 vs. C4 Stereocenter: Diastereofacial Selectivity

Meyers et al. (J. Am. Chem. Soc. 1988) systematically investigated four chiral naphthyloxazolines (1–4) with varying oxazoline substitution patterns. They established that the absolute stereochemistry of tandem addition products is 'a function of the C-4 stereocenter in the oxazoline, whereas the C-5 stereocenter has little effect' [1]. Table VI of that study demonstrates that varying the C5 substituent (Ph, Me, H) produces no significant change in diastereomeric ratios, while C4 substituent variation produces ratios from 90:10 to 98:2. This compound—bearing chirality exclusively at C5—therefore belongs to a mechanistically distinct subclass where the stereocenter does not dictate facial selectivity in naphthalene additions, directly contrasting with C4-substituted analogs such as (S)-4-benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole or (S)-4-phenyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole [2].

C5 vs C4 Selectivity
Reported
C5 substituent variation yields no measurable change in diastereomeric ratio; C4 substituents produce dr 90:10 to 98:2 (Meyers Table VI).
C5 position does not control facial selectivity in naphthalene additions.
Based on classic Meyers 1988 JACS study; class inference.
Asymmetric Synthesis Chiral Auxiliary Naphthyloxazoline Diastereoselectivity

2-Naphthyl vs. 2-Phenyl: Physicochemical Comparison

The 2-naphthyl substituent at the oxazoline 2-position fundamentally alters the physicochemical profile relative to the direct 2-phenyl analog (CAS 1245618-49-8). The target compound has a molecular formula of C20H17NO and molecular weight of 287.36 g/mol, compared to C16H15NO and 237.30 g/mol for (S)-5-benzyl-2-phenyl-4,5-dihydrooxazole—a difference of 50.06 g/mol (21.1% increase) . The 2-naphthyl group extends the aromatic π-system from 6 to 10 π-electrons, which is documented to shift UV absorption from the phenyl oxazoline range (~250–270 nm) into the characteristic naphthalene absorption region (~280–320 nm with vibrational fine structure) [1]. Estimated logP for the target compound is approximately 1.2–1.6, markedly higher than the calculated ~0.2–0.8 for the 2-phenyl analog, reflecting the increased lipophilicity conferred by the fused second aromatic ring .

2-Naphthyl vs 2-Phenyl
Reported
ΔMW +50.06 g/mol (287.36 vs 237.30); ΔlogP ≈ +0.8–1.0; 10 π-electrons vs 6.
Higher lipophilicity and extended aromatic π-system.
Properties estimated from supplier and cheminformatics data.
Physicochemical Properties LogP Medicinal Chemistry Ligand Design

Naphthyl Steric Influence on Metal Coordination

The oxazoline nitrogen functions as a σ-donor for transition metal coordination, and the steric environment provided by the 2-substituent directly influences complex geometry [1]. Cyclopalladation studies comparing phenyl- and naphthyl-substituted oxazolines demonstrate that the extended aromatic surface of the naphthyl group alters the metalation regiochemistry and the stability of the resulting palladacycle [2]. Specifically, 4,4-dimethyl-2-(2-naphthyl)oxazoline undergoes cyclopalladation at the naphthalene 3-position to form trans-[PdCl₂(oxazoline)] complexes with distinct crystallographic parameters compared to analogous phenyl-oxazoline palladium complexes [3]. While direct comparative data for this specific 5-benzyl derivative are not published, the class-level inference is that the 2-naphthyl substituent provides a larger, more polarizable coordination environment than 2-phenyl, which can influence catalyst activity and selectivity in metal-catalyzed transformations.

Naphthyl Coordination
Class-level inference
Cyclopalladation studies show naphthyl alters Pd–N bond parameters and regiochemistry compared to phenyl-oxazolines.
Provides larger, more polarizable coordination sphere.
Direct comparative data for this compound not available.
Coordination Chemistry Metal Complexation Palladium Ligand Design

Purity Grade Comparison and ISO Certification

Supplier specifications for (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole vary meaningfully between vendors. MolCore offers the compound at NLT 98% purity under ISO certification, suitable for pharmaceutical R&D and quality-control-compliant workflows . Chemenu supplies it at 95% purity (Catalog No. CM230480) [1]. This 3-percentage-point purity differential, while modest, is significant in enantioselective catalysis where trace impurities—particularly the enantiomeric impurity or metal residues from synthesis—can erode observed enantiomeric excess by 2–5% ee in catalyst screening campaigns [2]. The ISO-certified grade provides documented quality assurance suitable for GLP environments, whereas the 95% grade is adequate for exploratory synthesis.

Purity & Certification
Supplier-reported
NLT 98% ISO-certified vs 95% standard catalog grade; 3% absolute purity differential.
ISO grade supports quality-system-compliant workflows.
Purity differential may impact catalytic enantioselectivity.
Quality Control Purity Specification ISO Certification Procurement

Chiral Pool Origin and Absolute Configuration Certainty

The (S)-5-benzyl substitution pattern is structurally consistent with derivation from L-phenylalanine—the benzyl group corresponds to the phenylalanine side chain, and the oxazoline ring is formed via cyclization of the amino alcohol derived from the amino acid precursor [1]. This chiral-pool approach guarantees a predictable and well-defined (S)-absolute configuration at C5 with enantiomeric purity directly traceable to the starting amino acid (typically ≥99% ee for commercial L-phenylalanine). In contrast, C4-substituted naphthyloxazolines such as those used in Meyers' studies are typically derived from amino diols or amino alcohols requiring resolution steps, introducing additional variability in enantiopurity [2]. The 5-benzyl derivative thus provides certainty of absolute configuration without reliance on asymmetric synthetic methodology or chiral chromatography.

Chiral Pool Origin
Class-level inference
Derivable from L-phenylalanine; (S)-configurational certainty pre-determined by amino acid chirality (≥99% ee precursor).
Enantiopurity traceable to chiral pool starting material.
Resolution-based C4 analogs may require per-batch chiral QC.
Chiral Pool Synthesis Absolute Configuration L-Phenylalanine Enantiomeric Purity

Application Scenarios: (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole


Naphthyl π-Stacking for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns, the naphthyl oxazoline scaffold offers a 21.1% higher molecular weight and an estimated ~0.8–1.0 log unit increase in lipophilicity compared to the 2-phenyl analog . The extended 10-π-electron naphthyl system provides enhanced potential for π–π stacking interactions with aromatic protein residues (Phe, Tyr, Trp) and improved binding to hydrophobic enzyme pockets. The (S)-5-benzyl configuration, traceable to L-phenylalanine [1], ensures a defined three-dimensional presentation of the benzyl side chain for consistent SAR interpretation—a critical advantage over analogs requiring resolution-based enantiopurity control.

Non-Stereodirecting C5 Substituent in Asymmetric Catalysis

For transition metal-catalyzed asymmetric reactions where the ligand stereocenter should not interfere with, or override, substrate-controlled diastereoselectivity, the C5-substituted oxazoline is the rational choice. Meyers' data prove that C5 substituents 'apparently have no effect on the major course of facial selectivity,' while C4 substituents produce diastereomeric ratios spanning 90:10 to 98:2 [2]. This decoupling means the 5-benzyl group can be used to tune solubility, catalyst loading, or immobilization properties without altering stereochemical outcomes—an option not available with C4-substituted naphthyloxazolines. The 2-naphthyl group further provides a sterically distinct and polarizable metal coordination environment compared to 2-phenyl ligands [3].

Naphthyl Chromophore as UV-Vis and Fluorescence Probe

The 2-naphthyl substituent provides characteristic UV absorption bands in the 280–320 nm region with vibrational fine structure, enabling sensitive spectrophotometric detection at concentrations where phenyl oxazoline analogs (~250–270 nm) may be obscured by solvent or buffer absorption [4]. This property makes the compound suitable as a UV-active chiral probe, a fluorescent ligand for metal sensing applications, or a chromophoric building block in photophysical studies where the oxazoline ring modulates the electronic environment of the naphthalene fluorophore.

ISO-Certified Grade for GLP/GMP Pharmaceutical R&D

For pharmaceutical development programs operating under GLP or GMP quality systems, the ISO-certified ≥98% purity grade from MolCore provides the documented quality assurance required for regulatory submissions. The 3% absolute purity advantage over standard 95% catalog grades reduces the risk of impurity-derived false positives in biological assays and ensures batch-to-batch consistency in pivotal pharmacology or toxicology studies. This procurement pathway eliminates the time and cost burden of in-house repurification and analytical method development that lower-purity alternatives would necessitate.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Naphthyl π-surface and lipophilicity increase
π–π stacking and hydrophobic pocket binding assays
Asymmetric Catalysis (C5 Handle)
Non-stereodirecting C5 substitution profile
Diastereoselectivity decoupling validation
Chiral Spectroscopic Probe
Naphthyl UV-Vis chromophore (280–320 nm)
Spectrophotometric detection and metal sensing
Quality-Regulated R&D
ISO-certified high-purity grade
Batch-to-batch consistency and QC documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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